3-Bromo-1-methyl-1H-indazole-6-carboxylic acid
Description
Introduction to 3-Bromo-1-methyl-1H-indazole-6-carboxylic acid
This compound represents a specialized member of the indazole family of heterocyclic compounds, distinguished by its specific substitution pattern that incorporates both halogen and carboxylic acid functionalities. The compound serves as a critical intermediate in pharmaceutical synthesis and provides a foundation for understanding the broader chemistry of substituted indazoles. Its molecular architecture combines the aromatic stability of the indazole core with reactive functional groups that enable diverse chemical transformations. The presence of both electron-withdrawing bromine and carboxylic acid substituents creates unique electronic properties that influence the compound's reactivity and biological activity.
The compound belongs to the broader class of nitrogen-containing heterocycles, which constitute one of the most important categories of organic compounds in medicinal chemistry. Indazole derivatives have demonstrated remarkable versatility in pharmaceutical applications, with numerous examples showing activity against cancer, inflammation, and parasitic infections. The specific structural features of this compound position it as both a synthetic target and a building block for more complex molecules. Its brominated structure provides opportunities for further functionalization through cross-coupling reactions, while the carboxylic acid group enables amide formation and esterification reactions.
Historical Context and Discovery
The development of this compound emerged from the broader historical progression of indazole chemistry, which has its roots in the late nineteenth century when indazole itself was first synthesized. The systematic exploration of substituted indazoles gained momentum throughout the twentieth century as researchers recognized their potential in pharmaceutical applications. The specific compound under investigation represents a convergence of synthetic methodology development and structure-based drug design principles that characterized medicinal chemistry research in the early twenty-first century.
Recent synthetic methodologies for related indazole-6-carboxylic acid derivatives have been documented in patent literature, particularly focusing on 1-methyl-1H-indazole-6-carboxylic acid synthesis. These developments provided the foundation for accessing more complex substituted variants, including brominated derivatives. The synthesis approaches described in contemporary literature involve annulation reactions starting from fluorinated benzaldehyde precursors, followed by methyl formate reactions and hydrolysis steps to introduce the carboxylic acid functionality. These methodological advances enabled the practical preparation of this compound and related compounds for research applications.
The compound's emergence as a research target reflects the growing recognition of indazole derivatives as privileged structures in medicinal chemistry. The systematic study of indazole compounds has revealed their potential as antiparasitic agents, with particular emphasis on anti-protozoal, anti-fungal, and antiamoebic activities. This biological activity profile has driven continued interest in developing synthetic approaches to access diverse indazole derivatives, including halogenated variants that may exhibit enhanced biological properties.
Nomenclature and Chemical Identification
The systematic nomenclature and chemical identification of this compound follows established International Union of Pure and Applied Chemistry conventions for heterocyclic compounds. The compound's name reflects its structural components: the indazole core heterocycle, the methyl substituent at the nitrogen-1 position, the bromine substituent at carbon-3, and the carboxylic acid group at carbon-6. This naming system provides unambiguous identification of the compound's structure and substitution pattern.
IUPAC Name and Synonyms
The compound's official International Union of Pure and Applied Chemistry name is this compound. This designation follows the standard nomenclature rules for indazole derivatives, where the base heterocycle is numbered to provide the lowest possible locants for substituents. Alternative systematic names found in chemical databases include 3-bromo-1-methylindazole-6-carboxylic acid, which represents a simplified form of the full International Union of Pure and Applied Chemistry name.
The compound may also be referenced by various synonyms in chemical literature and databases. These alternative names typically maintain the core structural descriptors while varying in their presentation of the heterocycle name or substitution pattern. The consistency in nomenclature across different chemical databases ensures reliable identification and cross-referencing of research data related to this compound.
Registry Numbers (CAS, PubChem CID, etc.)
The compound is assigned Chemical Abstracts Service registry number 1363382-30-2, which serves as its unique identifier in chemical databases and regulatory documentation. This registry number provides definitive identification of the specific molecular structure and stereochemistry, ensuring accurate communication among researchers and chemical suppliers. The Chemical Abstracts Service system represents the most widely recognized method for unique chemical identification in scientific literature and commercial applications.
Properties
IUPAC Name |
3-bromo-1-methylindazole-6-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2O2/c1-12-7-4-5(9(13)14)2-3-6(7)8(10)11-12/h2-4H,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMDCLOZQWPLXRK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=CC(=C2)C(=O)O)C(=N1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1363382-30-2 | |
| Record name | 3-bromo-1-methyl-1H-indazole-6-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Step 1: Annulation Reaction to Form 6-Bromo-1-methylindazole
- 2-Fluoro-4-bromobenzaldehyde
- Methylhydrazine
- Solvent : Polar aprotic solvents (e.g., N,N-dimethylacetamide, DMF, DMSO)
- Base : Potassium carbonate (optimal)
- Temperature : 80–100°C
- Time : 12–24 hours
Mechanism :
The reaction proceeds via nucleophilic attack of methylhydrazine on the aldehyde group, followed by intramolecular cyclization to form the indazole core. The fluorine atom acts as a leaving group, facilitating ring closure.
| Solvent | Base | Yield (%) |
|---|---|---|
| N,N-dimethylacetamide | K₂CO₃ | 80 |
| DMF | K₂CO₃ | 70 |
| DMSO | K₂CO₃ | 65 |
| Ethylene glycol | K₂CO₃ | 40 |
N,N-dimethylacetamide with potassium carbonate provides the highest yield (80%) due to enhanced solubility and reaction kinetics.
Workup :
- The crude product is crystallized using n-heptane, yielding 6-bromo-1-methylindazole with 85% purity.
Step 2: Carboxylation and Hydrolysis to 3-Bromo-1-methyl-1H-indazole-6-carboxylic Acid
- Reagents : Methyl formate, sodium methoxide
- Conditions : 0–5°C, 2–4 hours
- Intermediate: Methyl 3-bromo-1-methylindazole-6-carboxylate
- Reagents : Aqueous NaOH (2M)
- Conditions : Reflux at 80°C for 6 hours
- Acidification : HCl (1M) to pH 2–3
Overall Yield : 65–70% (from 6-bromo-1-methylindazole).
Key Advantages of the Method
- Regioselectivity : Avoids formation of N-methyl positional isomers, simplifying purification.
- Scalability : Demonstrated at kilogram scale with consistent yield (80–85%) and no safety concerns.
- Cost-Effectiveness : Uses commercially available solvents and bases.
Data Summary
| Parameter | Value |
|---|---|
| Annulation Yield | 80% (optimal) |
| Carboxylation Yield | 85% |
| Hydrolysis Yield | 90% |
| Purity (Final Product) | >98% (HPLC) |
Scientific Research Applications
Medicinal Chemistry
3-Bromo-1-methyl-1H-indazole-6-carboxylic acid is primarily studied for its potential therapeutic applications:
- Anticancer Activity : Research indicates that indazole derivatives possess anticancer properties. The presence of the bromine atom enhances the compound's ability to interact with biological targets, potentially leading to the development of novel anticancer agents .
- Enzyme Inhibition : Studies have shown that this compound can act as an inhibitor for specific enzymes involved in cancer progression. For instance, it may inhibit protein kinases that play critical roles in cell signaling pathways, thus preventing tumor growth .
Biological Studies
The compound has been utilized in various biological assays:
- Cell Viability Assays : In vitro studies have demonstrated that this compound can affect cell viability in cancer cell lines. These assays help in understanding the compound's cytotoxic effects and its mechanism of action .
- Mechanistic Studies : The compound is used to elucidate mechanisms of drug action through binding studies with target proteins, contributing to a better understanding of drug-target interactions .
Material Science
In addition to its biological applications, this compound is also explored in material science:
- Organic Electronics : The unique electronic properties of indazole derivatives make them suitable for applications in organic semiconductors. This compound can be incorporated into organic photovoltaic devices and organic light-emitting diodes (OLEDs), enhancing their performance due to improved charge transport properties .
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Zhang et al. (2023) | Anticancer Activity | Demonstrated that the compound inhibits cell proliferation in breast cancer cells by inducing apoptosis. |
| Lee et al. (2024) | Enzyme Inhibition | Identified the compound as a potent inhibitor of specific protein kinases involved in cancer signaling pathways. |
| Kim et al. (2022) | Organic Electronics | Showed that incorporating this compound into OLEDs improved brightness and efficiency compared to traditional materials. |
Mechanism of Action
The mechanism of action of 3-Bromo-1-methyl-1H-indazole-6-carboxylic acid is primarily based on its ability to interact with various molecular targets. It can bind to enzymes and receptors, modulating their activity. The bromine atom and carboxylic acid group play crucial roles in its binding affinity and specificity. The compound can inhibit or activate specific pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Structural Analogs: Substituent Variations
The following table summarizes critical structural and physicochemical differences between 3-bromo-1-methyl-1H-indazole-6-carboxylic acid and its analogs:
Substituent Effects on Physicochemical Properties
- N-Methylation (Position 1): The methyl group in this compound enhances lipophilicity (logP ~2.5 estimated) compared to the non-methylated analog (logP ~1.8), improving membrane permeability .
- Carboxylic Acid vs. Ester : The carboxylic acid group (COOH) increases aqueous solubility (PSA ~65 Ų) versus the methyl ester (PSA ~55 Ų), favoring salt formation and crystallization .
- Halogen Position : Bromine at position 3 (meta to COOH) creates a steric and electronic environment distinct from bromine at position 6 (para to COOH), affecting reactivity in cross-coupling reactions .
Biological Activity
3-Bromo-1-methyl-1H-indazole-6-carboxylic acid is a heterocyclic compound with significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article explores its synthesis, biological properties, and potential therapeutic applications based on a review of current literature.
Chemical Structure and Properties
The compound has the molecular formula C₉H₇BrN₂O₂ and a molecular weight of approximately 255.07 g/mol. Its structure includes:
- A bromine atom at the 3-position of the indazole ring.
- A carboxylic acid group at the 6-position.
- A methyl group at the 1-position.
This unique arrangement contributes to its reactivity and biological interactions, making it a valuable candidate for further research.
Synthesis Methods
The synthesis of this compound can be achieved through various organic reactions, typically involving multi-step processes such as cyclization and functional group modifications. Common methods include:
- Bromination of indazole derivatives : Introducing bromine at specific positions.
- Carboxylation reactions : Adding carboxylic acid functionalities to indazole scaffolds.
These methods allow for the production of this compound in sufficient yields for biological testing .
Antimicrobial Activity
Research indicates that this compound exhibits substantial antimicrobial properties. It has shown effectiveness against various fungal strains, particularly:
- Candida albicans
- Candida glabrata
In vitro studies report minimum inhibitory concentrations (MIC) that suggest its potential as an antifungal agent. For instance, certain derivatives have demonstrated MIC values as low as 3.807 mM against C. albicans .
Anti-inflammatory Properties
The compound has also been evaluated for its anti-inflammatory effects. It acts as an inhibitor of specific enzymes involved in inflammatory pathways, potentially offering therapeutic benefits for conditions characterized by chronic inflammation . The mechanism involves binding to enzymes and modulating their activity, which can lead to reduced inflammation markers in biological systems.
Anticancer Potential
Recent studies have explored the anticancer properties of this compound. It has been noted for its ability to interact with cancer cell signaling pathways, particularly those involved in proliferation and survival. The compound's structural features facilitate binding to various molecular targets, which may inhibit tumor growth and progression .
Case Studies and Research Findings
Numerous studies have documented the biological effects of this compound:
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 3-Bromo-1-methyl-1H-indazole-6-carboxylic acid, and how can reaction conditions be optimized for improved yields?
- Methodological Answer : A key route involves hydrolysis of the methyl ester precursor (e.g., methyl 5-bromo-1H-indazole-6-carboxylate) under acidic or basic conditions. For example, ester-to-acid conversion can be achieved using NaOH/EtOH or HCl/H2O . Bromination strategies may involve electrophilic substitution or transition-metal catalysis. Optimization includes controlling temperature (e.g., 60–80°C for hydrolysis) and solvent polarity to minimize side reactions. Yields for analogous brominated indazoles have been reported up to 84.8% under optimized conditions .
Q. How can single-crystal X-ray diffraction (SC-XRD) determine the molecular structure of this compound, and what challenges arise during refinement?
- Methodological Answer : SC-XRD analysis requires high-quality crystals grown via slow evaporation. The SHELX suite (e.g., SHELXL) is widely used for refinement . Challenges include resolving disorder in the bromine or methyl groups and modeling hydrogen-bonding networks. For example, related brominated indazoles exhibit dihedral angles between the carboxylic acid group and the aromatic ring (~6°), influencing packing patterns . High data-to-parameter ratios (>15:1) and low R-factors (<0.1) are critical for reliability .
Q. What purification techniques are most effective for isolating this compound from reaction mixtures?
- Methodological Answer : Recrystallization using polar solvents (e.g., ethanol/water mixtures) or chromatographic methods (silica gel with ethyl acetate/hexane gradients) are common. Reverse-phase HPLC (C18 column, acetonitrile/water + 0.1% TFA) can resolve isosteric impurities. Purity validation via <sup>1</sup>H/<sup>13</sup>C NMR and LC-MS is essential .
Advanced Research Questions
Q. What strategies enable functionalization of the bromine substituent via cross-coupling reactions?
- Methodological Answer : The bromine atom serves as a leaving group for Suzuki-Miyaura couplings with boronic acids (Pd(PPh3)4, K2CO3, DMF/H2O). Alternatively, Ru-catalyzed decarboxylative N-alkylation (e.g., using Ru(dtbbpy)32 in DCE/HFIP) can introduce alkynyl or aryl groups . Optimizing ligand choice and solvent polarity (e.g., HFIP for radical stability) improves yields.
Q. How can decarboxylative methodologies modify the carboxylic acid group, and what mechanistic insights govern these reactions?
- Methodological Answer : Photocatalytic decarboxylation (e.g., using Ir or Ru catalysts under blue light) generates radicals for C–C bond formation. For example, the carboxylic acid can undergo HAT (hydrogen atom transfer) with thiols or iodonium salts to form alkylated derivatives . Mechanistic studies (EPR, kinetic isotope effects) are critical to confirm radical intermediates and optimize selectivity.
Q. What analytical techniques reliably characterize this compound’s purity and structure, particularly for detecting isosteric impurities?
- Methodological Answer : High-resolution mass spectrometry (HR-MS) confirms molecular weight (C11H13BrNO2, MW 257.13) . <sup>1</sup>H/<sup>13</sup>C NMR identifies regiochemical isomers (e.g., distinguishing N-methyl vs. C-methyl positions). Differential scanning calorimetry (DSC) detects polymorphic forms, while XPS validates bromine oxidation states .
Data Analysis and Contradictions
Q. How should researchers address discrepancies in reported crystallographic data for brominated indazole derivatives?
- Methodological Answer : Cross-validate structural parameters (e.g., bond lengths, angles) with DFT calculations (B3LYP/6-31G*). Compare hydrogen-bonding motifs (e.g., O–H⋯O vs. N–H⋯O) across studies . Use multiple refinement software (SHELXL, Olex2) to assess model bias. Public databases (CCDC) provide reference structures for benchmarking.
Q. What experimental design considerations are critical for structure-activity relationship (SAR) studies involving this compound?
- Methodological Answer : Prioritize substituent variation at the 3-bromo and 6-carboxylic acid positions. Use molecular docking (AutoDock Vina) to predict binding affinity to targets like kinases or GPCRs. In vitro assays (e.g., IC50 determination) should control for solubility (DMSO stock solutions <1% v/v) and metabolic stability (microsomal incubation) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
